molecular formula C13H17BrO2S B6244657 2-[(5-bromopentyl)sulfanyl]phenyl acetate CAS No. 217187-61-6

2-[(5-bromopentyl)sulfanyl]phenyl acetate

Cat. No.: B6244657
CAS No.: 217187-61-6
M. Wt: 317.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-bromopentyl)sulfanyl]phenyl acetate is an organic compound with the molecular formula C13H17BrO2S It is characterized by the presence of a bromopentyl group attached to a sulfanylphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-bromopentyl)sulfanyl]phenyl acetate typically involves the reaction of 2-mercaptophenyl acetate with 1,5-dibromopentane. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptophenyl acetate attacks the bromopentyl group, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-bromopentyl)sulfanyl]phenyl acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The acetate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products Formed

    Nucleophilic Substitution: Products like 2-[(5-azidopentyl)sulfanyl]phenyl acetate or 2-[(5-thiocyanatopentyl)sulfanyl]phenyl acetate.

    Oxidation: Products like 2-[(5-bromopentyl)sulfinyl]phenyl acetate or 2-[(5-bromopentyl)sulfonyl]phenyl acetate.

    Reduction: 2-[(5-bromopentyl)sulfanyl]phenyl alcohol.

Scientific Research Applications

2-[(5-bromopentyl)sulfanyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[(5-bromopentyl)sulfanyl]phenyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopentyl group can facilitate binding to specific sites, while the sulfanyl and acetate groups can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chloropentyl)sulfanyl]phenyl acetate
  • 2-[(5-iodopentyl)sulfanyl]phenyl acetate
  • 2-[(5-fluoropentyl)sulfanyl]phenyl acetate

Uniqueness

2-[(5-bromopentyl)sulfanyl]phenyl acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The bromine atom’s size and reactivity can influence the compound’s overall behavior, making it suitable for particular applications where other halogenated analogs may not be as effective .

Properties

CAS No.

217187-61-6

Molecular Formula

C13H17BrO2S

Molecular Weight

317.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.